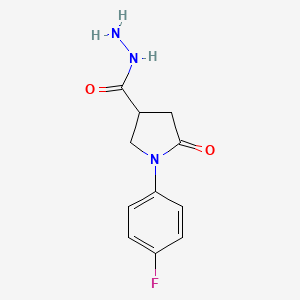

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTJFEMVIBPOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with the preparation of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid or its analogs. This key intermediate is often obtained via cyclization reactions involving substituted anilines and unsaturated dicarboxylic acids or their derivatives.

For example, related syntheses start from 2-aminophenol and itaconic acid derivatives, which undergo cyclization to form 5-oxopyrrolidine-3-carboxylic acids substituted on the nitrogen with aromatic groups.

The 4-fluorophenyl substituent can be introduced by using 4-fluoroaniline or 4-fluorophenyl-containing precursors in the initial cyclization or amidation steps.

Esterification of the Carboxylic Acid

The carboxylic acid intermediate is converted into the corresponding methyl or ethyl ester to facilitate further functionalization:

Esterification is performed by refluxing the acid with methanol in the presence of a catalytic amount of sulfuric acid, typically for 2 hours.

This step yields the methyl ester derivative, which is more reactive toward nucleophilic substitution and hydrazinolysis.

Formation of the Carbohydrazide

The critical step in preparing 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide is the conversion of the ester to the carbohydrazide:

The ester is reacted with hydrazine monohydrate in refluxing propan-2-ol (isopropanol) for approximately 2.5 hours.

This nucleophilic substitution replaces the ester group with a hydrazide moiety, yielding the target carbohydrazide with high yields (typically around 70–88.5%).

The reaction conditions are mild, and the product precipitates upon cooling, allowing for straightforward isolation by filtration.

Purification and Characterization

The crude carbohydrazide is purified by recrystallization from suitable solvents such as propan-2-ol or mixtures of methanol and 1,4-dioxane.

Characterization is performed using melting point determination, infrared spectroscopy (noting characteristic NH and CO stretching bands), and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Optional Derivatization

The carbohydrazide can be further reacted with aldehydes or ketones to form hydrazones, expanding the compound library for biological activity screening.

These condensation reactions are typically carried out in methanol or propan-2-ol with catalytic acetic acid under reflux for 3–17 hours, depending on the aldehyde used.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 4-Fluoroaniline + itaconic acid (or analog) | 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Variable | Key intermediate |

| 2 | Esterification | Methanol, H2SO4 catalyst, reflux 2 h | Methyl ester derivative | High | Facilitates hydrazide formation |

| 3 | Hydrazinolysis | Hydrazine monohydrate, reflux in propan-2-ol, 2.5 h | This compound | 70–88.5 | Main target compound |

| 4 | Purification | Recrystallization from propan-2-ol or MeOH/dioxane | Pure carbohydrazide | — | Confirmed by NMR, IR, melting point |

| 5 | Optional derivatization | Aldehydes/ketones, catalytic acetic acid, reflux | Hydrazones and related derivatives | 60–80 | For further biological activity studies |

Detailed Research Findings

The hydrazinolysis step is critical and has been optimized to achieve high yields by controlling temperature and solvent choice. Refluxing in propan-2-ol provides a good balance of solubility and reaction rate.

The carbohydrazide exhibits characteristic IR absorption bands around 3149 cm⁻¹ (NH stretch) and multiple carbonyl stretches near 1725, 1708, and 1688 cm⁻¹, confirming the presence of both amide and hydrazide functionalities.

NMR data show distinct signals for the methylene protons adjacent to the carbonyl and nitrogen atoms, as well as aromatic protons from the 4-fluorophenyl group, confirming the substitution pattern.

The carbohydrazide intermediate serves as a versatile scaffold for synthesizing hydrazones and heterocyclic derivatives with potential biological activities, including anticancer and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the carbohydrazide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Fluorine at the para position (4-F) improves metabolic stability and binding interactions in biological systems.

- Electron-Donating Groups (EDGs): The 4-N(CH₃)₂ group in the dimethylamino analog increases yield (58%) compared to simpler derivatives, likely due to improved solubility during synthesis .

- Bioactivity : Replacing carbohydrazide with carboxylic acid (e.g., in 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) shifts activity toward antioxidant effects, with IC50 values surpassing ascorbic acid .

Physicochemical Properties

- Melting Points: Range from 225–226°C (dimethylamino derivative) to higher values for halogenated analogs, reflecting crystallinity and intermolecular interactions .

- Solubility : Carbohydrazides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating biological testing .

Biological Activity

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS No. 669696-68-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₂FN₃O₂

- Molecular Weight : 237.23 g/mol

- Structure : The compound features a pyrrolidine ring with a carbonyl and hydrazide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives based on the oxopyrrolidine scaffold. For instance, compounds derived from similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Key Findings:

- Cytotoxicity : In vitro tests indicated that certain derivatives exhibited potent cytotoxicity against A549 cells, suggesting a promising avenue for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been highlighted in various studies. The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

Key Findings:

- Antimicrobial Efficacy : The compound demonstrated selective antimicrobial activity, making it a candidate for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the hydrazide group can significantly influence its efficacy against cancer and microbial targets.

Modifications and Their Impact

Research has shown that substituting different groups on the phenyl ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .

Case Studies

A notable case study involved a series of synthesized derivatives based on the oxopyrrolidine framework. These derivatives underwent extensive testing for both anticancer and antimicrobial properties:

- Study on Anticancer Activity :

- Study on Antimicrobial Resistance :

Q & A

What synthetic methodologies are effective for preparing 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide, and how can reaction conditions be optimized?

Level: Basic

Answer:

The compound is synthesized via multi-step reactions starting from substituted phenyl precursors. Key steps include:

- Condensation : Reacting 4-fluorophenyl hydrazine with pyrrolidinone derivatives in a 1:3 mixture of methanol and 1,4-dioxane under acidic (glacial acetic acid) and reflux conditions (8–17 hours) .

- Cyclization : Using diethyl malonate or pentane-2,4-dione in ethanol under reflux (4–40 hours) to form the pyrrolidine ring .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., ethanol vs. dioxane) to enhance yield.

- Use catalytic acid (e.g., CH₃COOH) to accelerate cyclization .

How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and hydrazide NH peaks (δ ~9–10 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar pyrrolidinone ring and fluorophenyl orientation. SHELX software (e.g., SHELXL) is used for refinement, achieving R-factors < 0.05 .

- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 265.09) .

What contradictions exist in reported antibacterial activity data for this compound, and how can they be resolved?

Level: Advanced

Answer:

Discrepancies in MIC values (e.g., Staphylococcus aureus: 8–64 µg/mL) arise from:

- Assay Variability : Differences in bacterial strains, inoculum size, or growth media .

- Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use DMSO stocks ≤1% to avoid cytotoxicity artifacts .

Resolution : - Standardize protocols (CLSI guidelines).

- Perform dose-response curves with controls for solvent effects.

How does the crystal packing of this compound influence its physicochemical properties?

Level: Advanced

Answer:

X-ray studies reveal:

- Intermolecular Interactions : N–H···O hydrogen bonds (2.8–3.0 Å) between hydrazide and carbonyl groups stabilize the lattice .

- Fluorophenyl Orientation : The dihedral angle between the fluorophenyl and pyrrolidinone rings (~15–25°) affects solubility and melting point .

Implications : - Reduced solubility due to dense packing.

- Thermal stability correlates with hydrogen-bond network strength.

What computational methods are suitable for analyzing non-covalent interactions in this compound?

Level: Advanced

Answer:

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals). For example, F···H contacts contribute ~5% to the surface area in fluorophenyl derivatives .

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical and experimental NMR/IR data .

Tools : CrystalExplorer for Hirshfeld analysis; Gaussian for DFT .

How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Level: Advanced

Answer:

Key SAR insights:

- Fluorophenyl Substitution : Electron-withdrawing groups (e.g., -F) enhance antibacterial activity by increasing membrane permeability .

- Hydrazide Modification : Acylation with isatin derivatives improves activity against Gram-negative pathogens (e.g., E. coli MIC = 16 µg/mL) .

Design Strategy : - Introduce heterocyclic moieties (e.g., triazoles) at the hydrazide position to enhance target binding .

What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Level: Advanced

Answer:

Common issues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.